molecular formula C17H16F3NO B12816208 N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide

N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B12816208
M. Wt: 307.31 g/mol
InChI Key: VLUOPMVGCODGRW-UHFFFAOYSA-N
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Description

N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isopropyl group attached to the phenyl ring and a trifluoromethyl group attached to the benzamide structure

Preparation Methods

The synthesis of N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 4-isopropylaniline with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The isopropyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes. The exact pathways and targets involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with other molecules.

Biological Activity

N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its distinct chemical structure, which includes:

  • Isopropyl group at the para position of the phenyl ring.
  • Trifluoromethyl group at the ortho position relative to the amide bond.

This unique configuration contributes to its biological properties, enhancing its interaction with biological targets.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated through IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Selectivity Index
SGC-79019.138.26
A87512.34>10
HepG210.15>10

The selectivity index indicates a preference for targeting cancer cells over normal cells, suggesting potential for therapeutic use with minimized side effects .

The mechanism by which this compound induces apoptosis in cancer cells involves:

  • Inhibition of Heat Shock Protein 90 (Hsp90) : This protein plays a crucial role in maintaining cellular homeostasis and supporting cancer cell survival. Inhibition leads to destabilization of client proteins involved in tumor growth .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in treated cells .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its ability to inhibit key enzymes associated with various pathologies:

1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

This compound has been tested as a potential inhibitor of cholinesterases, which are critical in neurotransmitter regulation.

Enzyme IC50 (µM)
AChE27.04 - 106.75
BuChE58.01 - 277.48

These values suggest moderate inhibition compared to standard inhibitors like rivastigmine .

2. Kinase Inhibition

The compound also shows promise as a kinase inhibitor, particularly against PDGFRP and VEGFR2 kinases, with reported IC50 values below 1000 nM. This activity is relevant for treating cancers and other diseases related to unregulated tyrosine kinase signaling .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • A study involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptotic markers after 24 hours of exposure.
  • Another investigation focused on its role as an Hsp90 inhibitor showed that it effectively reduced tumor growth in xenograft models, supporting its use as a lead compound for further development.

Properties

Molecular Formula

C17H16F3NO

Molecular Weight

307.31 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H16F3NO/c1-11(2)12-7-9-13(10-8-12)21-16(22)14-5-3-4-6-15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22)

InChI Key

VLUOPMVGCODGRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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